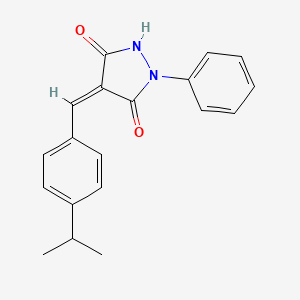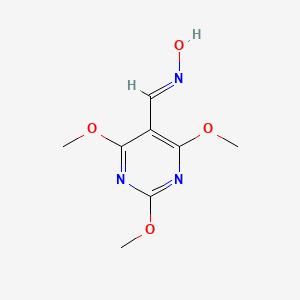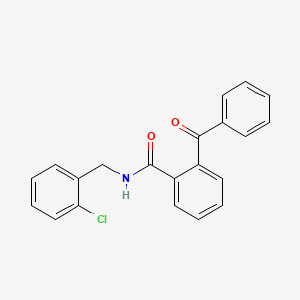![molecular formula C17H14N2O4S B5796331 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide, also known as Compound 1, is a synthetic compound that has been shown to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has several biochemical and physiological effects, including the inhibition of angiogenesis and the induction of autophagy. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in lab experiments is its specificity for tubulin, which allows for targeted inhibition of cell division and proliferation. However, one limitation is the potential for toxicity, as 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have cytotoxic effects in some cell lines.
Future Directions
For research on 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 include exploring its potential as a cancer therapeutic, particularly in combination with other anti-cancer agents. In addition, further studies are needed to determine the optimal dosage and administration of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1, as well as its potential side effects and toxicity. Finally, research on the potential use of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in other fields, such as neurodegenerative diseases, is also warranted.
Synthesis Methods
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoronitrobenzene with 2-methylthioacetic acid, followed by the reaction of the resulting compound with potassium carbonate and 2-chloro-1-(phenylsulfonyl)ethene. The final step involves the reaction of the resulting compound with acetic anhydride to yield 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1.
Scientific Research Applications
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
properties
IUPAC Name |
2-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c18-11-16(24(21,22)15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)23-12-17(19)20/h1-10H,12H2,(H2,19,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGXSMAUXXSHW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{4-[2-Cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)



![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)